脱氢胆固醇硫酸酯

描述

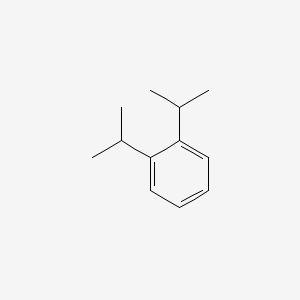

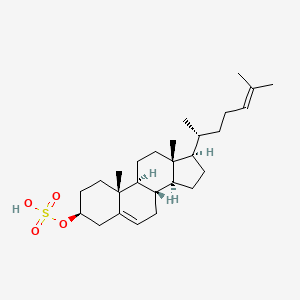

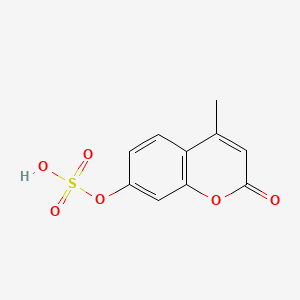

Desmosterol (Cholesta-5,24-dien-3β-ol) is a lipid present in the membrane of phytoplankton and an intermediate product in cholesterol synthesis in mammal cells . Structurally, desmosterol has a similar backbone to cholesterol, with the exception of an additional double bond in the structure of desmosterol . The product name is desmosterol sulfate, and its CAS Number is 54378-86-8. It has a molecular weight of 464.71 and a molecular formula of C27H44O4S .

Synthesis Analysis

Desmosterol is the most abundant intermediate involved in cholesterol biosynthesis . The synthesis of desmosterol was much less than either lanosterol or 7-dehydrocholesterol . There was measurable synthesis of dihydro-t-MAS, indicating that saturation of the side chain double bond can occur before total demethylation of t-MAS .

Molecular Structure Analysis

Desmosterol has a similar backbone to cholesterol, with the exception of an additional double bond in the structure of desmosterol . The only difference between desmosterol and cholesterol is a double bond located on the side chain between C24 and C25 .

Chemical Reactions Analysis

Desmosterol plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . A transcriptomic measurement revealed that the genes enrolled in the oxidative process and cholesterol homeostasis pathway were significantly down-regulated by DES treatment .

Physical And Chemical Properties Analysis

Desmosterol sulfate is a naturally occurring sterol sulfate that plays a crucial role in regulating cellular functions. It is synthesized from desmosterol, a precursor of cholesterol, and is found in various tissues and fluids of the human body.

科学研究应用

在生殖生物学中的作用

脱氢胆固醇硫酸酯已被确认为雄性仓鼠生殖生物学中的主要成分。研究发现,脱氢胆固醇及其硫酸酯形式占仓鼠精子中甾醇成分的很大一部分 (60%),而胆固醇仅占该成分的 10%。与精子相关的脱氢胆固醇硫酸酯的浓度在其通过附睾的过程中显着增加,而未酯化的脱氢胆固醇保持不变。这表明脱氢胆固醇硫酸酯在精子成熟和生殖过程中具有潜在作用 (Legault 等,1979)。另一项研究支持这些发现,确定脱氢胆固醇硫酸酯占仓鼠附睾精子中甾醇硫酸酯成分的 95%,突出了其在生殖生物学中的重要性 (Bleau & Vandenheuvel,1974)。

生化硫酸化和脱硫酸化过程

对类固醇硫酸化(包括脱氢胆固醇硫酸酯等化合物)的研究已取得显着进展。最初认为这仅仅是肾脏分泌的增溶步骤,现在像脱氢胆固醇硫酸酯这样的硫酸化类固醇被认为代表循环池的类固醇前体。这些前体可用于细胞脱硫酸化,从而促进下游类固醇信号传导。这种理解突出了类固醇硫酸化和脱硫酸化过程更广泛的生理和病理意义 (Mueller & Foster,2018)。

分析技术

已经开发出一种高效液相色谱法来分离和定量人精子和精浆中的胆固醇、脱氢胆固醇和胆固醇硫酸酯。该方法为定量分析各种生物样品中的这些甾醇(包括脱氢胆固醇硫酸酯)提供了一种可靠的技术,从而有助于进一步研究和了解其作用 (Sion 等,2001)。

环境和工业应用

脱氢胆固醇硫酸酯的作用超出了生物学范畴。在环境科学和工业中,硫酸盐和硫酸化过程至关重要。例如,关于从废水中去除生物硫酸盐和优化微曝气等过程以进行沼气脱硫的研究突出了了解硫酸化化学的重要性。尽管这些研究可能不直接涉及脱氢胆固醇硫酸酯,但它们强调了硫酸盐化学在环境和工业应用中的重要性 (Genschow 等,1996;Pokorna-Krayzelova 等,2017)。

作用机制

Desmosterol exerts a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes in the ileum epithelial cells . Given that DES is a specific agonist of nuclear receptor RORγ, it also causes the elevated expression of RORγ at mRNA and protein levels, suggesting it is a potential mediator under DES administration .

安全和危害

When handling desmosterol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Desmosterol has been found to modulate inflammatory response and oxidative stress pathways, which may be helpful in anti-oxidation treatment and immunotherapy in the future . Moreover, maintaining desmosterol levels could lead to alleviating inflammation . Desmosterol also plays an important role in repairing inflamed, demyelinated lesions, most notably found in multiple sclerosis patients .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25H,6,8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBYFPSXXVLWQV-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969486 | |

| Record name | Cholesta-5,24-dien-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54378-86-8 | |

| Record name | Desmosterol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054378868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-5,24-dien-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine](/img/structure/B1214288.png)